![molecular formula C6H2BrClN2S B596771 2-Bromo-7-chlorothiazolo[5,4-c]pyridine CAS No. 1206248-68-1](/img/structure/B596771.png)

2-Bromo-7-chlorothiazolo[5,4-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

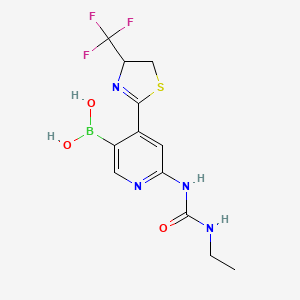

“2-Bromo-7-chlorothiazolo[5,4-c]pyridine” is a chemical compound with the molecular formula C6H2BrClN2S . It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

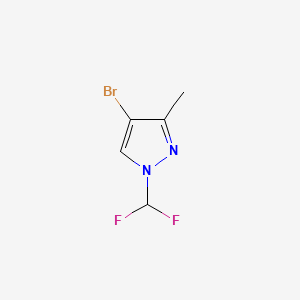

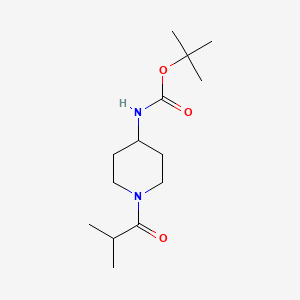

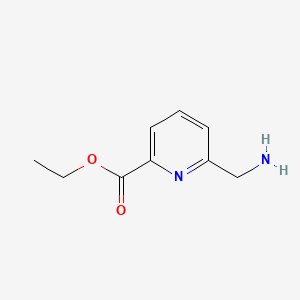

Molecular Structure Analysis

The molecular structure of “2-Bromo-7-chlorothiazolo[5,4-c]pyridine” consists of a thiazolo[5,4-c]pyridine core with bromine and chlorine substituents . The molecular weight is 249.52 .Physical And Chemical Properties Analysis

“2-Bromo-7-chlorothiazolo[5,4-c]pyridine” has a density of 2.0±0.1 g/cm3, a boiling point of 350.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 51.2±0.3 cm3 .Aplicaciones Científicas De Investigación

Coordination Chemistry and Magnetic Properties

In the realm of coordination chemistry, compounds containing heterocycles like thiazolo[5,4-c]pyridine demonstrate fascinating variability in their chemistry and properties. They serve as ligands forming complex compounds with metals, exhibiting unique spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. The study by Boča, Jameson, and Linert (2011) delves into the chemistry of compounds related to 2-Bromo-7-chlorothiazolo[5,4-c]pyridine, highlighting their potential in forming diverse metal complexes with significant properties (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, akin to the structural motifs found in 2-Bromo-7-chlorothiazolo[5,4-c]pyridine, are well-known for their versatility as synthetic intermediates in organic chemistry. They play a crucial role in the synthesis of metal complexes, catalysis design, and drug development due to their potential anticancer, antibacterial, and anti-inflammatory activities. Li et al. (2019) reviewed the importance of heterocyclic N-oxide derivatives, including those synthesized from pyridine, highlighting their significance in organic synthesis and medicinal applications (Li et al., 2019).

Medicinal Chemistry

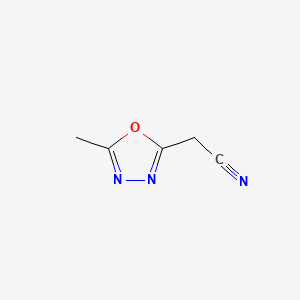

In medicinal chemistry, the structural features of heterocycles such as 2-Bromo-7-chlorothiazolo[5,4-c]pyridine are crucial for binding with enzymes and receptors, leading to a variety of biological activities. The review by Verma et al. (2019) explores the therapeutic potential of 1,3,4-oxadiazole derivatives, demonstrating how the structural aspects of heterocyclic compounds can lead to significant biological activities, including anticancer, antibacterial, and anti-inflammatory effects (Verma et al., 2019).

Optoelectronic Materials

The incorporation of heterocyclic fragments like thiazolo[5,4-c]pyridine into π-extended conjugated systems has been shown to create novel optoelectronic materials. Research by Lipunova et al. (2018) highlights the application of quinazoline and pyrimidine derivatives in the development of luminescent small molecules and chelate compounds, indicating the potential of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine related structures in fabricating materials for OLEDs and other electronic devices (Lipunova et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-7-chloro-[1,3]thiazolo[5,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2S/c7-6-10-5-3(8)1-9-2-4(5)11-6/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIOYTIEFZXIMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C=N1)Cl)N=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719239 |

Source

|

| Record name | 2-Bromo-7-chloro[1,3]thiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-7-chlorothiazolo[5,4-c]pyridine | |

CAS RN |

1206248-68-1 |

Source

|

| Record name | 2-Bromo-7-chloro[1,3]thiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.